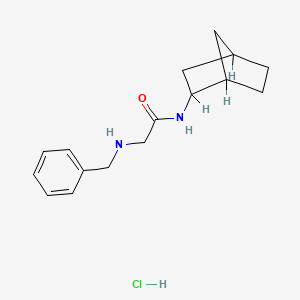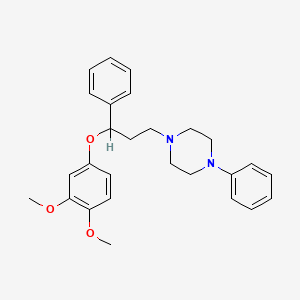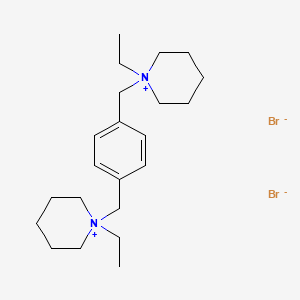
Piperidinium, 1,1'-(p-phenylenedimethylene)bis(1-ethyl-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidinium, 1,1’-(p-phenylenedimethylene)bis(1-ethyl-, dibromide) is a chemical compound with the molecular formula C22H38Br2N2. It is a member of the piperidinium family, characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. This compound is known for its unique structure, which includes two piperidinium units connected by a p-phenylenedimethylene bridge, and is often used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1,1’-(p-phenylenedimethylene)bis(1-ethyl-, dibromide) typically involves the reaction of p-phenylenedimethylene dibromide with 1-ethylpiperidine. The reaction is carried out in an aqueous solution, where the p-phenylenedimethylene dibromide acts as a bridging agent, connecting two 1-ethylpiperidine molecules through a nucleophilic substitution reaction. The reaction conditions often include stirring at room temperature for several minutes, followed by filtration and drying under vacuum to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Piperidinium, 1,1’-(p-phenylenedimethylene)bis(1-ethyl-, dibromide) undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ions in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, where the piperidinium ring can be oxidized or reduced under specific conditions.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like hydroxide ions, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted piperidinium compounds, while oxidation reactions can produce piperidinium oxides .
Aplicaciones Científicas De Investigación
Piperidinium, 1,1’-(p-phenylenedimethylene)bis(1-ethyl-, dibromide) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex piperidinium derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of Piperidinium, 1,1’-(p-phenylenedimethylene)bis(1-ethyl-, dibromide) involves its interaction with various molecular targets and pathways. The piperidinium ring can interact with biological membranes, altering their properties and affecting cellular processes. The compound’s ability to undergo nucleophilic substitution reactions allows it to modify other molecules, potentially leading to changes in their biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide: Similar in structure but contains pyridinium rings instead of piperidinium rings.
Piperidinium, 1,1’-(1,6-hexanediyl)bis(1-methyl-, dibromide): Contains a hexanediyl bridge instead of a p-phenylenedimethylene bridge.
Uniqueness
Piperidinium, 1,1’-(p-phenylenedimethylene)bis(1-ethyl-, dibromide) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
102207-40-9 |
|---|---|
Fórmula molecular |
C22H38Br2N2 |
Peso molecular |
490.4 g/mol |
Nombre IUPAC |
1-ethyl-1-[[4-[(1-ethylpiperidin-1-ium-1-yl)methyl]phenyl]methyl]piperidin-1-ium;dibromide |
InChI |
InChI=1S/C22H38N2.2BrH/c1-3-23(15-7-5-8-16-23)19-21-11-13-22(14-12-21)20-24(4-2)17-9-6-10-18-24;;/h11-14H,3-10,15-20H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
RRNSXBRKMMIWFD-UHFFFAOYSA-L |
SMILES canónico |
CC[N+]1(CCCCC1)CC2=CC=C(C=C2)C[N+]3(CCCCC3)CC.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



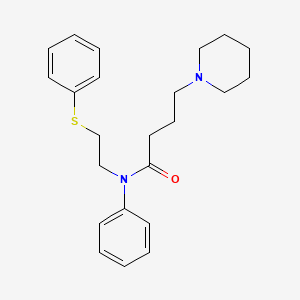
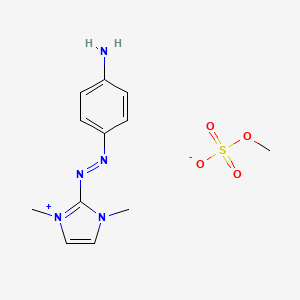
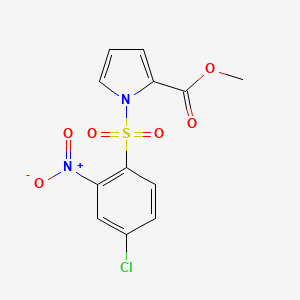
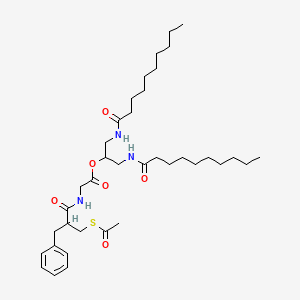


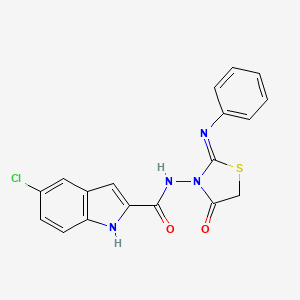
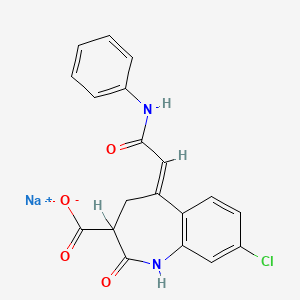
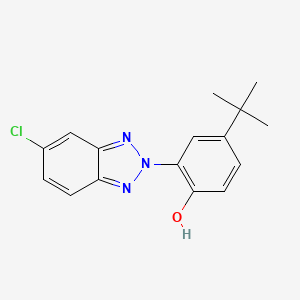
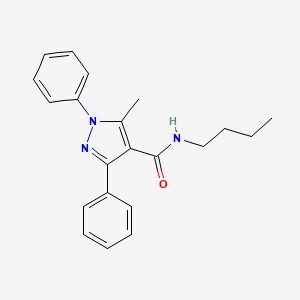
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)
